Dihydrofurans

Dihydrofuran derivatives are a class of cyclic organic compounds characterized by the presence of a five-membered ring with two adjacent double bonds and an oxygen atom. These compounds can be synthesized through various methods including condensation reactions, reductive cyclization, and the Wittig reaction. Dihydrofurans find applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile structural features and potential for modification.

Their unique ring structure allows dihydrofuran derivatives to exhibit a range of properties including hydrophobicity, lipophilicity, and the ability to form hydrogen bonds. These characteristics make them valuable tools for medicinal chemists aiming to develop compounds with specific pharmacological activities. Additionally, their synthesis from readily available starting materials makes them economically viable options in industrial processes.

In summary, dihydrofurans represent an important subset of cyclic organic chemistry with wide-ranging applications across various fields due to their structural diversity and chemical reactivity.

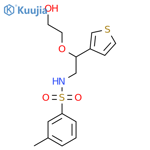

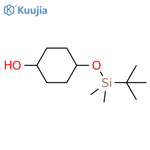

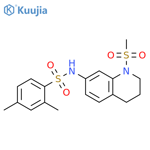

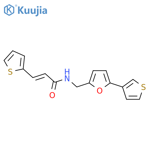

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

4,5-dimethyl-2,3-dihydrofuran | 1487-16-7 | C6H10O |

|

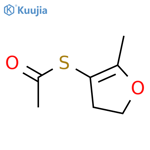

2-Methyl-4,5-dihydrofuran-3-thiolacetate | 26486-14-6 | C7H10O2S |

|

2,5-Dihydro-2-furoic Acid (~90%) | 22694-55-9 | C5H6O3 |

|

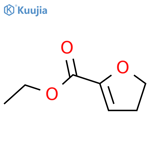

2-Furancarboxylic acid,4,5-dihydro-, ethyl ester | 116282-14-5 | C7H10O3 |

|

Furan,2,3-dihydro-4-methyl- | 34314-83-5 | C5H8O |

|

2,5-Dimethoxy-2,5-dihydrofuran | 332-77-4 | C6H10O3 |

関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品